molecular formula C7H12N2S B189682 4-Tert-butyl-1,3-thiazol-2-amine CAS No. 74370-93-7

4-Tert-butyl-1,3-thiazol-2-amine

Cat. No. B189682
Key on ui cas rn: 74370-93-7
M. Wt: 156.25 g/mol
InChI Key: CUWZBHVYLVGOAB-UHFFFAOYSA-N
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Patent
US08097759B2

Procedure details

A mixture of 1-bromo-3,3-dimethyl-2-butanone (5.03 g, 28.1 mmol), thiourea (2.35 g, 30.9 mmol) and ethanol (30 mL) was refluxed for 1.5 hours. After cooling, the reaction mixture was poured into saturated aqueous sodium hydrogen carbonate and extracted with ethyl acetate. After the organic layer was washed with water and brine, dried over anhydrous sodium sulfate, the residue obtained by evaporation under reduced pressure was purified by chromatography on silica gel (hexane:ethyl acetate=2:1 →1:1) to give the title compound (3.99 g, 90.9%) as a yellowish white powder.
Quantity
5.03 g
Type
reactant
Reaction Step One
Quantity
2.35 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
90.9%

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3](=O)[C:4]([CH3:7])([CH3:6])[CH3:5].[NH2:9][C:10]([NH2:12])=[S:11].C(=O)([O-])O.[Na+]>C(O)C>[NH2:12][C:10]1[S:11][CH:2]=[C:3]([C:4]([CH3:7])([CH3:6])[CH3:5])[N:9]=1 |f:2.3|

Inputs

Step One
Name
Quantity
5.03 g
Type
reactant
Smiles
BrCC(C(C)(C)C)=O
Name
Quantity
2.35 g
Type
reactant
Smiles
NC(=S)N
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 1.5 hours
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
After the organic layer was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the residue obtained by evaporation under reduced pressure
CUSTOM
Type
CUSTOM
Details
was purified by chromatography on silica gel (hexane:ethyl acetate=2:1 →1:1)

Outcomes

Product
Name
Type
product
Smiles
NC=1SC=C(N1)C(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.99 g
YIELD: PERCENTYIELD 90.9%
YIELD: CALCULATEDPERCENTYIELD 90.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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